Cas no 1797976-63-6 (N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide)
![N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797976-63-6x500.png)
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
- N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
-
- インチ: 1S/C17H18N4O2S/c1-11-13(10-19-23-11)17(22)18-6-7-21-15(12-4-5-12)9-14(20-21)16-3-2-8-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,18,22)
- InChIKey: SWRFWSDOADRNDL-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(NCCN2C(C3CC3)=CC(C3SC=CC=3)=N2)=O)C=N1
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-2298-3mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-2298-4mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-2298-15mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6439-2298-30mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6439-2298-10mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6439-2298-5mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-2298-2μmol |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6439-2298-10μmol |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-2298-100mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6439-2298-20μmol |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide |
1797976-63-6 | 20μmol |
$79.0 | 2023-09-09 |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide 関連文献
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamideに関する追加情報
Introduction to N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 1797976-63-6)
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1797976-63-6, belongs to a class of molecules that are being extensively studied for their pharmacological properties. The presence of multiple heterocyclic rings, including a pyrazole and a thiophene moiety, contributes to its intricate chemical framework, which is often associated with enhanced binding affinity and specificity towards biological targets.
The structural motif of N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide incorporates several key functional groups that are known to interact favorably with biological systems. The pyrazole ring, for instance, is a well-documented scaffold in drug discovery, frequently appearing in molecules with anti-inflammatory, antimicrobial, and anticancer properties. Its incorporation into this compound suggests potential therapeutic applications in these areas. Additionally, the thiophene ring adds another layer of complexity, contributing to the molecule's overall stability and reactivity. The 5-cyclopropyl substituent further enhances the compound's structural diversity, which can be crucial for optimizing its pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that the N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide interacts with various enzymes and receptors, making it a promising candidate for further investigation. For instance, preliminary docking studies have indicated that this compound may bind to enzymes involved in inflammation pathways, potentially offering a novel approach to treating inflammatory diseases. The molecular interactions predicted by these studies provide a rational basis for designing more targeted experiments in vitro and in vivo.
The synthesis of this compound presents a significant challenge due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with high precision. The use of catalytic processes and transition metal complexes has streamlined the synthesis of heterocyclic compounds like this one. Additionally, green chemistry principles have been increasingly applied to reduce the environmental impact of synthetic routes. This approach not only makes the production process more sustainable but also enhances the scalability of the synthesis. The development of efficient synthetic strategies is crucial for advancing research and potential clinical applications.
In the realm of drug discovery, the exploration of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic outcomes. The N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2 oxazole -4-carboxamide represents a significant step forward in this direction. Its unique combination of structural features makes it an attractive candidate for further pharmacological investigation. Researchers are particularly interested in its potential as an antimicrobial agent, given the rise of drug-resistant pathogens worldwide. The ability of this compound to disrupt essential bacterial processes could provide much-needed relief in clinical settings where traditional antibiotics are becoming less effective.
Moreover, the compound's potential as an anticancer agent is under active investigation. Cancer research has benefited immensely from the development of targeted therapies that exploit specific molecular vulnerabilities in tumor cells. The intricate structure of N-{2-[5-cyclopropyl -3-(thiophen -2 -yl) -1H-pyrazol -1 - yl]ethyl}-5-methyl -1 , 2 oxazole -4-carboxamide suggests that it may interact with key proteins involved in cell proliferation and survival pathways. Preclinical studies are currently underway to evaluate its efficacy and safety profile in various cancer models. These studies aim to provide evidence supporting further clinical development and eventual patient benefit.
The role of computational tools in drug discovery cannot be overstated. Advanced algorithms and machine learning models have revolutionized the way researchers identify promising candidates from vast chemical libraries. By leveraging these tools, scientists can predict the biological activity of compounds like N-{2-[5-cyclopropyl -3-(thiophen -2 -yl) -1H-pyrazol -1 - yl]ethyl}-5-methyl -1 , 2 oxazole -4-carboxamide with remarkable accuracy before investing resources in experimental validation. This approach not only accelerates the drug discovery process but also reduces costs associated with traditional trial-and-error methods.
As research continues to uncover new therapeutic targets and mechanisms, compounds like N-{2-[5-cyclopropyl -3-(thiophen -2 -yl) -1H-pyrazol -1 yl]ethyl}-5-methyl -1 , 2 oxazole -4-carboxamide are poised to play a critical role in addressing unmet medical needs. Their unique structural features and predicted biological activities make them valuable assets in the pharmaceutical arsenal against diseases ranging from cancer to infectious disorders. The ongoing investigation into their properties promises to yield insights that could lead to breakthrough treatments in years to come.
1797976-63-6 (N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide) 関連製品
- 1042538-94-2(N-(2-{(5-methylfuran-2-yl)methylamino}ethyl)acetamide)
- 2138237-38-2(Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate)
- 1105235-96-8(N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide)
- 20571-15-7(Spiro[2.3]hexan-4-one)
- 866017-87-0(2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid)
- 5623-04-1(2-Amino-N-hydroxybenzenecarboxamide)
- 2097924-08-6(N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)
- 904816-50-8(1-(2-Benzo1,3dioxol-5-yl-imidazo1,2-apyrimidin-3-ylmethyl)-piperidine-3-carboxylic acid)
- 82452-99-1(4-Chloro-3-iodocinnoline)
- 2138393-12-9(2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid)




